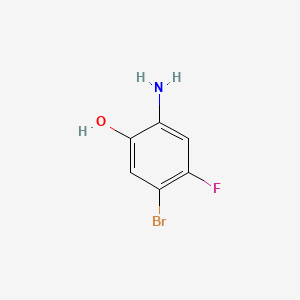

2-Amino-5-bromo-4-fluorophenol

説明

Contextualization within Substituted Phenol Chemistry

Phenols, compounds with a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry. researchgate.net The reactivity of the aromatic ring and the acidity of the hydroxyl group are significantly influenced by the presence of other substituents. libguides.com This principle forms the basis of substituted phenol chemistry, a field dedicated to understanding how different functional groups alter the characteristics of the parent phenol molecule. oregonstate.eduacs.org

The introduction of substituents can either activate or deactivate the aromatic ring towards electrophilic substitution reactions. msu.edu For instance, electron-donating groups increase the ring's reactivity, while electron-withdrawing groups decrease it. msu.edu The properties of phenolic molecules are substantially influenced by the substitution on the phenolic ring, making the synthesis of phenols with controlled substituent placement a key area of interest for chemists. oregonstate.edu

Significance of Halogen and Amino Substituents in Aromatic Systems

Amino Group (-NH2): The amino group is a strong activating group. msu.edu Through a resonance effect, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring. libretexts.orgopenstax.org This donation of electron density makes the ring more nucleophilic and thus more reactive towards electrophiles, particularly at the positions ortho and para to the amino group. libretexts.orgopenstax.org

In a molecule like 2-Amino-5-bromo-4-fluorophenol, these effects combine. The powerful activating and ortho-para directing amino group competes with the deactivating and ortho-para directing influences of the bromine and fluorine atoms. This intricate balance of electronic forces governs the molecule's reactivity and is a key reason for its utility as a synthetic intermediate. Furthermore, the inclusion of fluorine can increase lipophilicity, which is a valuable property in the design of bioactive molecules like pharmaceuticals and agrochemicals, as it can enhance membrane permeability. google.comgoogle.com

Overview of Research Trajectories for this compound

While extensive, dedicated research on this compound as a final product is not widely published, its primary significance lies in its role as a specialized building block in organic synthesis. biosynth.com Its structural features make it a valuable precursor for creating more complex, highly substituted aromatic compounds.

Research trajectories involving this compound are primarily focused on its use as an intermediate in the synthesis of:

Pharmaceuticals and Agrochemicals: Halogenated phenols and anilines are important starting materials for active ingredients in medicine and agriculture. google.comgoogle.com The specific substitution pattern of this compound can be exploited to construct novel molecular scaffolds with potential biological activity.

Dyes and Pigments: Aminophenol derivatives are used in the production of various colorants.

Materials Science: The compound can serve as a monomer or an intermediate for polymers and other advanced materials where specific electronic and physical properties are required.

Its utility is rooted in the reactivity of its functional groups, allowing for further chemical modifications to build larger, more elaborate molecules.

Chemical Compound Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₅BrFNO |

| Molecular Weight | 206.01 g/mol |

| CAS Number | 1037364-36-5 |

| Physical Form | Solid |

| InChI Key | QRRYTSCZSPPVQQ-UHFFFAOYSA-N |

特性

IUPAC Name |

2-amino-5-bromo-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRYTSCZSPPVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037364-36-5 | |

| Record name | 2-Amino-5-bromo-4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-5-bromo-4-fluorophenol, considering regioselectivity and yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and amination steps. For regioselective bromination, electrophilic aromatic substitution under controlled conditions (e.g., using Br₂ in acetic acid) can target the para position relative to the hydroxyl group. Fluorination may precede or follow bromination, depending on precursor availability. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (≥97%) . Comparative studies with analogs like 2-Amino-4-bromophenol suggest optimizing reaction time and temperature to minimize byproducts .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., absence of undesired isomers) by comparing chemical shifts with structurally related compounds like 4-Amino-2-chloro-5-fluorophenol .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times cross-referenced against standards .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 222.96 for C₆H₅BrFNO) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the bromination and fluorination of aminophenol derivatives?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amino group (e.g., acetylation) to prevent undesired N-halogenation. Deprotection post-bromination/fluorination restores functionality .

- Stepwise Synthesis : Fluorinate the phenol precursor first (e.g., using Selectfluor®), followed by bromination and amination, to reduce steric hindrance and electron-withdrawing effects .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency while minimizing decomposition .

Q. How does computational modeling aid in predicting the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- DFT Calculations : Model the electron density distribution to identify reactive sites. For example, the bromine atom’s electron-withdrawing effect activates the ortho position for substitution.

- Transition State Analysis : Simulate reaction pathways to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Comparative Studies : Compare with analogs like 2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline to validate computational predictions against experimental results .

Q. What are the challenges in characterizing the hydrogen bonding network in this compound using X-ray crystallography?

- Methodological Answer :

- Crystal Growth : Optimize solvent systems (e.g., slow evaporation in methanol) to obtain single crystals. The hydroxyl and amino groups promote intermolecular H-bonding, complicating crystal packing .

- Data Refinement : Use SHELXL for high-resolution refinement. Challenges include resolving disordered bromine/fluorine atoms and modeling thermal motion anisotropy .

- Comparative Analysis : Contrast with halogenated analogs (e.g., 4-Bromo-3-chlorophenol) to identify trends in lattice stability .

Comparative and Mechanistic Questions

Q. How do substituent positions influence the spectroscopic properties of halogenated aminophenols?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts between this compound and 4-Amino-2-chloro-5-fluorophenol. Electron-withdrawing groups (Br, F) red-shift absorption due to extended conjugation .

- IR Spectroscopy : Analyze O-H and N-H stretching frequencies. Bromine’s inductive effect reduces O-H bond strength, lowering the stretching frequency by ~50 cm⁻¹ compared to non-halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。